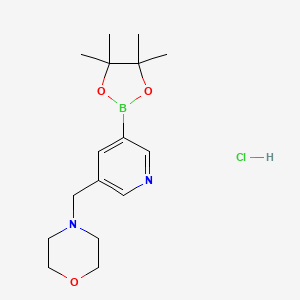

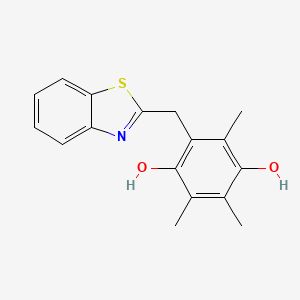

![molecular formula C15H12ClN3O B2821101 2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide CAS No. 1377965-22-4](/img/structure/B2821101.png)

2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is a compound that belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . It has been used in the design and synthesis of anti-tubercular agents .

Synthesis Analysis

The synthesis of “2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” involves a series of steps. In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis

The molecular structure of “2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is complex and involves a benzene ring linked to a pyrimidine ring . Single crystals were developed for some related compounds .Chemical Reactions Analysis

The chemical reactions involving “2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” are complex and involve a series of steps. In one study, 38 pyrazolo [3,4- b ]pyridine derivatives were synthesized based on scaffold hopping and computer-aided drug design . Another study introduced a new strategy to obtain pyrazolo[3,4-b]pyridine from the fusion of pyrano[2,3-c]pyrazole containing cyano and amino groups with aniline .科学的研究の応用

Synthesis and Medicinal Chemistry Applications

Discovery of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors : Research led by Borzilleri et al. (2006) identified substituted benzamides as potent inhibitors of VEGFR-2 kinase activity, demonstrating significant efficacy in human lung and colon carcinoma xenograft models. These findings highlight the potential of similar compounds in cancer therapy (Borzilleri et al., 2006).

Antimicrobial and Antifungal Agents : Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives based on 4,5,6,7-tetrahydrobenzothiophene moiety, some of which exhibited promising antimicrobial activities. This underscores the utility of such compounds in developing new antimicrobial therapies (Gouda et al., 2010).

Heterocyclic Synthesis for Antitumor Agents : A study by Yoshida et al. (2005) focused on synthesizing benzothiazole derivatives showing potent antitumor activities, indicating the relevance of 2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide analogues in the development of cancer therapeutics (Yoshida et al., 2005).

Materials Chemistry and Biological Sensing

- Luminescent Lanthanide Compounds : Halcrow (2005) discussed the use of 2,6-di(pyrazol-1-yl)pyridine and related ligands in creating luminescent lanthanide compounds for biological sensing. These compounds offer versatile applications in materials chemistry, particularly in sensors and imaging agents (Halcrow, 2005).

Advanced Synthetic Methodologies

- Novel Synthesis Routes for Heterocycles : Research on the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives by Hebishy et al. (2020) showcases the innovative routes to synthesize pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives. These methods open up new possibilities for the synthesis of complex molecules for pharmaceutical applications (Hebishy et al., 2020).

作用機序

Target of Action

Similar compounds have been found to targetCyclin-Dependent Kinase 2 (CDK2) and Mycobacterium tuberculosis H37Ra , which play crucial roles in cell cycle regulation and tuberculosis infection, respectively.

Mode of Action

For instance, certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit CDK2 . Similarly, substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Biochemical Pathways

Inhibition of cdk2 can lead to cell cycle arrest , and anti-tubercular activity can disrupt the growth and proliferation of Mycobacterium tuberculosis .

Result of Action

Similar compounds have been found to inhibit the growth of certain cell lines and exhibit anti-tubercular activity .

特性

IUPAC Name |

2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3O/c16-13-6-2-1-5-12(13)15(20)17-9-11-10-18-19-8-4-3-7-14(11)19/h1-8,10H,9H2,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDRGNBIKFNMSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=C3C=CC=CN3N=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

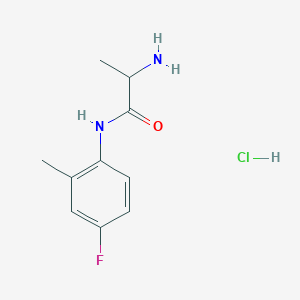

![(E)-2-(2-chlorophenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]ethenesulfonamide](/img/structure/B2821021.png)

![(4,4-Difluorocyclohexyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2821023.png)

![4-benzoyl-N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2821030.png)

![1-butyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/no-structure.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-3-ylmethyl)pyrrolidine-2-carboxamide](/img/structure/B2821036.png)

![2-[(3-Pyridinylcarbonyl)amino]ethyl (mesityloxy)acetate hydrochloride](/img/structure/B2821037.png)

![2-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2821039.png)

![8-bromo-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2821040.png)